![molecular formula C7H7BBrFO3 B1521939 (6-Bromo-2-fluoro-3-methoxyphenyl)boronic acid CAS No. 871126-17-9](/img/structure/B1521939.png)
(6-Bromo-2-fluoro-3-methoxyphenyl)boronic acid
Overview
Description
“(6-Bromo-2-fluoro-3-methoxyphenyl)boronic acid” is a boronic acid derivative . It is known for its pharmacological activity and utility as intermediates in the synthesis of novel non-boron containing compounds . It can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The molecular formula of “(6-Bromo-2-fluoro-3-methoxyphenyl)boronic acid” is C7H7BBrFO3 . Its average mass is 248.842 Da and its monoisotopic mass is 247.965561 Da .Chemical Reactions Analysis
Pinacol boronic esters, which are similar to “(6-Bromo-2-fluoro-3-methoxyphenyl)boronic acid”, are known to undergo protodeboronation . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Scientific Research Applications
Allosteric Modulators of GABAA Receptors
This compound is used in the preparation of functionally selective allosteric modulators of GABAA receptors. These modulators can selectively enhance or inhibit the action of GABAA receptors, which are pivotal in mediating inhibitory neurotransmission in the central nervous system .
Suzuki Cross-Coupling Reaction
It serves as a reagent in Suzuki cross-coupling reactions, which are widely used for creating carbon-carbon bonds in organic synthesis. This reaction is essential for constructing complex organic molecules, including pharmaceuticals and polymers .
Inhibitors of Checkpoint Kinase Wee1
The compound is involved in the synthesis of inhibitors targeting the checkpoint kinase Wee1, which plays a critical role in cell cycle regulation. Inhibitors of Wee1 are being researched for potential therapeutic applications in cancer treatment .
Neutron Capture Therapy
Boronic acids and their esters, such as this compound, are considered for new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy—a type of cancer treatment that targets tumors at the cellular level .
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids, in general, are known for their ability to form reversible covalent complexes with proteins, enzymes, and receptors that have diol-containing side chains .
Mode of Action
(6-Bromo-2-fluoro-3-methoxyphenyl)boronic acid is a boronic acid derivative, which is often used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group . This process involves the transmetalation of the boronic acid to a palladium catalyst .
Biochemical Pathways
Boronic acids are known to be involved in various biochemical processes due to their ability to interact with biomolecules containing diol groups .
Pharmacokinetics
It’s important to note that the pharmacokinetics of boronic acids can be influenced by factors such as their pka, lipophilicity, and the presence of transporters .
Result of Action
Boronic acids are known to exhibit various biological activities, including antibacterial, antifungal, and anticancer effects .
Action Environment
The action, efficacy, and stability of (6-Bromo-2-fluoro-3-methoxyphenyl)boronic acid can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the reactivity of boronic acids . Additionally, the presence of diols in the environment can lead to the formation of boronate esters, affecting the compound’s reactivity .
properties
IUPAC Name |
(6-bromo-2-fluoro-3-methoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrFO3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWSIUDCKHWOJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)OC)Br)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659406 | |
Record name | (6-Bromo-2-fluoro-3-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
871126-17-9 | |
Record name | (6-Bromo-2-fluoro-3-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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